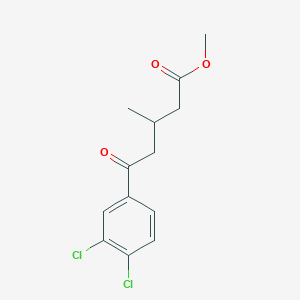Methyl 5-(3,4-dichlorophenyl)-3-methyl-5-oxovalerate
CAS No.:
Cat. No.: VC13556688
Molecular Formula: C13H14Cl2O3
Molecular Weight: 289.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H14Cl2O3 |
|---|---|
| Molecular Weight | 289.15 g/mol |
| IUPAC Name | methyl 5-(3,4-dichlorophenyl)-3-methyl-5-oxopentanoate |
| Standard InChI | InChI=1S/C13H14Cl2O3/c1-8(6-13(17)18-2)5-12(16)9-3-4-10(14)11(15)7-9/h3-4,7-8H,5-6H2,1-2H3 |
| Standard InChI Key | RMHJYZPXPRMJKC-UHFFFAOYSA-N |
| SMILES | CC(CC(=O)C1=CC(=C(C=C1)Cl)Cl)CC(=O)OC |
| Canonical SMILES | CC(CC(=O)C1=CC(=C(C=C1)Cl)Cl)CC(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
Methyl 5-(3,4-dichlorophenyl)-3-methyl-5-oxovalerate belongs to the class of substituted valerate esters. Its molecular formula is C₁₃H₁₄Cl₂O₃, with a molecular weight of 289.15 g/mol. The IUPAC name is methyl 5-(3,4-dichlorophenyl)-3-methyl-5-oxopentanoate, reflecting the ketone group at the fifth carbon and the methyl ester at the terminal position. The SMILES notation (CC(CC(=O)C1=CC(=C(C=C1)Cl)Cl)CC(=O)OC) highlights the dichlorophenyl ring attached to the oxovalerate chain.
The compound’s structure combines a hydrophobic dichlorophenyl moiety with a polar ester group, creating a balance of lipophilicity and reactivity. This duality is critical for its potential interactions in biological systems and synthetic applications.
Comparative Analysis with Structural Analogs
Compounds with similar frameworks exhibit variations in bioactivity and chemical reactivity based on substituent positioning and functional groups. For instance:
| Compound Name | Molecular Formula | Key Structural Differences | Biological Relevance |
|---|---|---|---|
| Methyl 5-(3,5-dichlorophenyl)-3-methyl-5-oxovalerate | C₁₃H₁₄Cl₂O₃ | 3,5-dichloro substitution on phenyl ring | Altered receptor binding affinity |
| Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate | C₁₃H₁₄Cl₂O₃ | Ethyl ester instead of methyl | Modified metabolic stability |
| Methyl 3-(2,4-dichlorophenyl)acetate | C₉H₈Cl₂O₂ | Shorter carbon chain; acetate backbone | Reduced steric hindrance |
These comparisons underscore how minor structural changes influence physicochemical properties and functional outcomes.
Synthesis and Reaction Pathways
Synthetic Methodologies
The synthesis of methyl 5-(3,4-dichlorophenyl)-3-methyl-5-oxovalerate likely involves multi-step reactions, including:
-
Friedel-Crafts Acylation: Introducing the dichlorophenyl group to a valerate precursor using Lewis acid catalysts like AlCl₃.
-
Esterification: Reacting the resultant oxovaleric acid with methanol under acidic conditions to form the methyl ester.
A representative reaction scheme is:
This method parallels the synthesis of related dichlorophenyl esters, where controlled acylation ensures regioselectivity .
Optimization Challenges
Key challenges include avoiding over-chlorination and ensuring purity during esterification. Solvent choice (e.g., dichloromethane) and temperature control (0–5°C) are critical to suppress side reactions . Catalytic hydrogenation, as demonstrated in analogs like methyl 3-oxovalerate, may also refine yield by reducing ketone intermediates .
Physicochemical Properties
Spectroscopic Data
While experimental spectra for this specific compound are unavailable, analogs exhibit characteristic peaks in:
-
IR: Strong C=O stretches at ~1740 cm⁻¹ (ester) and ~1680 cm⁻¹ (ketone).
-
¹H NMR: Signals at δ 2.1–2.5 ppm (methylene protons near ketone) and δ 3.6–3.8 ppm (ester methyl group).
Future Research Directions
Biological Activity Screening
In vitro assays against targets like FXR or PPARγ could elucidate therapeutic potential. Computational docking studies may predict binding affinities based on the dichlorophenyl moiety’s interactions .
Process Scale-Up
Optimizing catalytic systems (e.g., Pd-mediated cross-coupling) could improve synthesis efficiency for industrial-scale production .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume